EC5026 - 1809885-32-2

EC5026

Catalog Number: EVT-2492076
CAS Number: 1809885-32-2
Molecular Formula: C18H23F4N3O3
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea, more commonly known as EC5026, is a potent, orally active, slow-tight binding, transition-state mimic inhibitor of soluble epoxide hydrolase (sEH) [, ]. It exhibits inhibitory activity at picomolar concentrations []. EC5026 is being explored in scientific research for its potential in resolving inflammation and treating neuropathic pain as a non-addictive alternative to opioids [, ]. This compound functions by stabilizing epoxides of polyunsaturated fatty acids (EpFA) within the cytochrome P450 branch of the arachidonate cascade []. These EpFA act as natural mediators, reducing pain, resolving inflammation, and maintaining stable blood pressure [].

Future Directions
  • Clinical Trials: Given the promising preclinical results, advancing EC5026 to human clinical trials for neuropathic pain, cancer cachexia, acute pancreatitis, and other inflammatory conditions is crucial [, , ]. These trials will provide essential data on its safety, efficacy, and optimal dosing strategies in humans.
  • Mechanism of Action Elucidation: While the general mechanism of EC5026 involving sEH inhibition is understood, further research is necessary to fully elucidate its downstream effects and identify potential off-target interactions [, ]. This deeper understanding will allow for more targeted therapeutic applications.
  • Drug Delivery Optimization: Exploring alternative drug delivery systems, such as sustained-release formulations, could further enhance the therapeutic efficacy of EC5026 by maintaining optimal drug levels for extended periods [].
  • Combination Therapies: Investigating the potential synergistic effects of EC5026 in combination with other therapeutic agents, particularly in the context of cancer cachexia and neuropathic pain, may lead to more effective treatment strategies [, ].
Synthesis Analysis

The synthesis of EC5026 involves several key steps that ensure high purity and efficacy. The process begins with commercially available para-nitrobenzoyl chloride, which undergoes acylation with piperidine-4-carboxylic acid to yield an intermediate compound. This intermediate is then reduced using 5% palladium on carbon under hydrogen atmosphere to produce another key intermediate. Subsequent reactions include acylation with phenyl chloroformate and nucleophilic substitution with memantine, leading to the formation of EC5026 .

Key parameters in the synthesis include:

  • Purity: The final product is synthesized to greater than 99% enantiomeric excess as determined by chiral high-performance liquid chromatography .
  • Temperature Control: The synthesis often requires precise temperature control, particularly during the formation of capsules where a heated solution of EC5026 is mixed with polyethylene glycol compounds .
Molecular Structure Analysis

The molecular structure of EC5026 can be described by its specific arrangement of atoms and functional groups that contribute to its biological activity. The compound features a complex arrangement that includes a fluorinated aromatic ring, which enhances its binding affinity for soluble epoxide hydrolase. The presence of the trifluoromethoxy group on the aromatic ring significantly influences its potency and solubility characteristics .

Relevant Data

  • Molecular Formula: C₁₇H₁₈F₃N₃O₃
  • Molecular Weight: 391.34 g/mol
  • Chiral Centers: The compound has chiral centers contributing to its stereochemistry, which is crucial for its interaction with biological targets .
Chemical Reactions Analysis

EC5026 participates in various chemical reactions primarily through its interactions with soluble epoxide hydrolase. The inhibition mechanism involves binding to the active site of the enzyme, preventing it from hydrolyzing epoxides into diols, thereby stabilizing these bioactive lipid mediators.

Key Reactions

  • Inhibition Mechanism: EC5026 competes with natural substrates for binding sites on soluble epoxide hydrolase, effectively blocking the enzyme's activity.
  • Stability in Formulation: The compound remains stable in its formulation as an immediate-release capsule when combined with polyethylene glycol matrices .
Mechanism of Action

The mechanism of action of EC5026 revolves around its role as an inhibitor of soluble epoxide hydrolase. By inhibiting this enzyme, EC5026 prevents the breakdown of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects.

Detailed Mechanism

  1. Binding: EC5026 binds to the active site of soluble epoxide hydrolase.
  2. Inhibition: This binding prevents the conversion of EETs into their less active diol forms.
  3. Biological Effects: The stabilization of EETs leads to enhanced signaling pathways associated with anti-inflammatory responses and pain modulation .
Physical and Chemical Properties Analysis

The physical and chemical properties of EC5026 are critical for its formulation and therapeutic efficacy.

Properties

  • Solubility: EC5026 exhibits moderate water solubility, which is enhanced by its formulation in polyethylene glycol matrices .
  • Melting Point: The incorporation of fluorine atoms reduces the melting point, facilitating easier formulation into capsules while maintaining stability .
  • LogP Value: The partition coefficient (LogP) indicates favorable lipophilicity for oral bioavailability .
Applications

EC5026 has potential applications in various therapeutic areas due to its ability to modulate inflammatory processes.

Scientific Applications

  • Anti-inflammatory Treatments: Given its mechanism as a soluble epoxide hydrolase inhibitor, EC5026 may be beneficial in treating conditions characterized by excessive inflammation.
  • Pain Management: Its role in stabilizing lipid mediators suggests potential applications in non-opioid pain management strategies.
  • Cardiovascular Health: By influencing vascular tone through EET stabilization, it may contribute to cardiovascular therapies aimed at improving endothelial function .

Properties

CAS Number

1809885-32-2

Product Name

EC5026

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-[(2S)-2-methylbutanoyl]piperidin-4-yl]urea

Molecular Formula

C18H23F4N3O3

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)/t11-/m0/s1

InChI Key

LHRXHTKENPCGSZ-NSHDSACASA-N

SMILES

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F

Solubility

not available

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F

Isomeric SMILES

CC[C@H](C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.